Superior Monophenolase and Diphenolase Tyrosinase Inhibitory Activity vs. Loganetin-Derived Analogs
Loganetin exhibits baseline tyrosinase inhibitory activity with IC50 values of 12.76 ± 1.00 mM (monophenolase) and 14.05 ± 0.47 mM (diphenolase) [1]. While this activity is moderate, it serves as a critical scaffold for the development of more potent analogs. For example, compound 17, a loganetin-based derivative, showed a 47-fold improvement in diphenolase inhibition with an IC50 of 0.30 ± 0.09 mM [1]. This establishes loganetin's utility as a substrate for creating high-potency tyrosinase inhibitors.
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | Loganetin: Monophenolase IC50 = 12.76 ± 1.00 mM; Diphenolase IC50 = 14.05 ± 0.47 mM |
| Comparator Or Baseline | Compound 17 (Loganetin-derived analog): Diphenolase IC50 = 0.30 ± 0.09 mM |
| Quantified Difference | 47-fold stronger diphenolase inhibitory activity for the loganetin analog |
| Conditions | In vitro tyrosinase inhibition assay |
Why This Matters
This data highlights loganetin's role as a valuable starting material for medicinal chemistry campaigns focused on developing novel tyrosinase inhibitors for cosmetic or therapeutic applications.
- [1] Deng, L. L., et al. (2024). Bionic synthesis of novel monoterpenoid indole alkaloid-like analogs with tyrosinase inhibition activity based on loganetin. Journal of Molecular Structure, 1312, 138608. View Source
